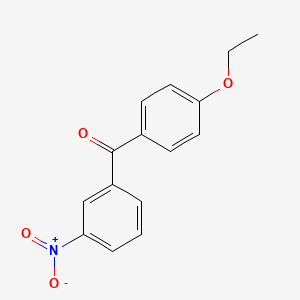
N-(2,3-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-tumor agent. DMXAA was first identified in the early 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been shown to have a range of effects on tumor cells, including inducing apoptosis, inhibiting angiogenesis, and enhancing the immune response to tumors.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood. It is believed that DMXAA induces TNF-α production in tumor-associated macrophages, which leads to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the immune system, leading to enhanced anti-tumor activity.
Biochemical and physiological effects:
DMXAA has been shown to have a range of biochemical and physiological effects. In addition to inducing TNF-α production, DMXAA has been shown to inhibit angiogenesis, induce apoptosis, and enhance the immune response to tumors. DMXAA has also been shown to increase the production of nitric oxide, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages as a research tool. It is a small molecule that can be easily synthesized, and its effects on tumor cells can be easily measured using standard assays. However, DMXAA has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. DMXAA has also been shown to have variable effects in different tumor models, which can make it difficult to interpret results.
Orientations Futures
There are several areas of future research that could be pursued with DMXAA. One area is the development of more effective formulations of DMXAA that have improved solubility and bioavailability. Another area is the identification of biomarkers that can predict which tumors are most likely to respond to DMXAA treatment. Finally, there is a need for further studies to elucidate the mechanism of action of DMXAA and to identify other potential targets for anti-tumor therapy.
Méthodes De Synthèse
DMXAA can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenylhydrazine with ethyl 2-chloroacetoacetate, followed by cyclization with hydroxylamine. Other methods involve the reaction of 2,3-dimethylphenylhydrazine with different carboxylic acids and their derivatives, such as ethyl chloroformate and acetic anhydride.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, DMXAA has been shown to induce tumor regression in a range of tumor models, including melanoma, lung cancer, and colon cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in these models.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-4-6-11(10(8)3)14-13(16)12-7-9(2)17-15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOWTLLOPRIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)





![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)


![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)
![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)
![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)